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Compound Name:
carbaldehyde

Cat. No.: B1487474

Introduction: The Oxindole Core and Its
Strategic Importance

The oxindole scaffold, a bicyclic structure fusing a benzene ring with a five-membered lactam
ring, is a privileged motif in medicinal chemistry.[1] Its origins in chemical synthesis trace back
to the degradation of the natural dye indigo in the 19th century.[2] The inherent biological
activity and synthetic versatility of oxindoles have made them a focal point for the development
of a multitude of therapeutic agents. The strategic introduction of functional groups onto this
core allows for the fine-tuning of molecular properties and biological targets.

5-Methoxy-2-oxoindoline-3-carbaldehyde (CAS No. 52508-88-0) emerged not as an isolated
discovery, but as a critical intermediate born from the necessity for functionalized oxindoles in
complex molecule synthesis. While a singular "discovery" paper is not prominent in the
historical literature, its synthesis is a logical extension of well-established formylation reactions
on electron-rich heterocycles. Its significance became particularly pronounced with the
development of indolinone-based protein kinase inhibitors, where it serves as a key precursor.

[3]

Synthesis and Mechanistic Insights

The primary and most efficient route for the synthesis of 5-Methoxy-2-oxoindoline-3-
carbaldehyde is the Vilsmeier-Haack reaction. This classic formylation method is ideally suited
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for introducing an aldehyde group at the electron-rich C3 position of the oxindole ring, activated
by the methoxy group at the C5 position.

The Vilsmeier-Haack Reaction: Causality and
Mechanism

The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic
chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and an activating
agent, most commonly phosphorus oxychloride (POCIs3).[4]

Mechanism:

o Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic
phosphorus center of POCIs. A subsequent cascade of electron movements results in the
formation of the highly electrophilic chloroiminium ion (the Vilsmeier reagent).

o Electrophilic Aromatic Substitution: The electron-rich C3 position of 5-methoxy-2-oxindole
attacks the electrophilic carbon of the Vilsmeier reagent. The methoxy group at the C5
position enhances the nucleophilicity of the ring system through its electron-donating effect,
thereby facilitating this electrophilic attack.

o Hydrolysis: The resulting iminium salt intermediate is stable until the addition of water during
the workup. Aqueous workup hydrolyzes the iminium salt to yield the final aldehyde product,
5-Methoxy-2-oxoindoline-3-carbaldehyde.[4]

The workflow for this synthesis is illustrated below.
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Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established Vilsmeier-Haack formylations
of analogous indole and oxindole systems.[5][6]

Materials:

» 5-Methoxy-2-oxindole

e N,N-Dimethylformamide (DMF), anhydrous
e Phosphorus oxychloride (POCIs)

e Dichloromethane (DCM), anhydrous

e Crushed ice
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e Saturated sodium bicarbonate solution

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

Vilsmeier Reagent Preparation: In a three-necked, round-bottom flask equipped with a
magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents).
Cool the flask to 0°C in an ice-water bath.

Slowly add POCIs (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature
below 5°C.

After the addition is complete, stir the mixture at 0°C for 30 minutes. The solution should
become a thick, white slurry.

Reaction with Oxindole: Dissolve 5-methoxy-2-oxindole (1 equivalent) in anhydrous DMF or
DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.

After the addition, allow the reaction mixture to warm to room temperature and then heat to
60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature
and carefully pour it onto a large amount of crushed ice with vigorous stirring.

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution
until the pH is ~7.

Stir the resulting suspension for 30 minutes to ensure complete hydrolysis.

Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and
then with a small amount of cold diethyl ether.

Purification: Dry the crude product under vacuum. If necessary, the product can be further
purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield 5-
Methoxy-2-oxoindoline-3-carbaldehyde as a crystalline solid.
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Physicochemical and Spectroscopic Data

The structural features of 5-Methoxy-2-oxoindoline-3-carbaldehyde give rise to a
characteristic spectroscopic profile.

Property Data

Molecular Formula C10H9NOs3

Molecular Weight 191.19 g/mol

Appearance Off-white to yellow crystalline solid
CAS Number 52508-88-0

6 ~10.0 (s, 1H, -CHO), 6 ~7.0-7.5 (m, 3H, Ar-H),
1H NMR (Typical Shifts) 0 ~3.8 (s, 3H, -OCHs), Amide N-H proton
variable.

0 ~185 (-CHO), 6 ~160 (C=0, lactam), Aromatic

#C NMR (Typical Shifts) carbons, 6 ~56 (-OCHs3)

~3200 (N-H), ~1700 (C=0, lactam), ~1650

IR (cm~?
( ) (C=0, aldehyde), ~1600 (C=C, aromatic).

Applications in Drug Development

5-Methoxy-2-oxoindoline-3-carbaldehyde is not an active pharmaceutical ingredient (API)
itself but rather a high-value intermediate. Its aldehyde functional group is a versatile handle for
a variety of subsequent chemical transformations.

Key Reactions and Transformations

The aldehyde group can readily participate in several key bond-forming reactions, making it a
cornerstone for building molecular complexity.

+ Knoevenagel Condensation: This is a nucleophilic addition of a compound with an active
methylene group to the aldehyde, followed by dehydration.[7] This reaction is fundamental in
the synthesis of many kinase inhibitors, including Sunitinib, where the aldehyde condenses
with a substituted pyrrole.[8]
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e Reductive Amination: The aldehyde can react with a primary or secondary amine to form an
imine, which is then reduced in situ to form a new amine.[9] This is a powerful method for
introducing substituted amino-methyl groups at the C3 position.

o Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene,
allowing for carbon chain extension.

o Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an
alcohol, providing further avenues for functionalization.
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Caption: Key synthetic transformations.

Case Study: Synthesis of Sunitinib (SU11248)

The most prominent application of 5-Methoxy-2-oxoindoline-3-carbaldehyde is in the
synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the
treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[2][10]

Sunitinib's synthesis involves a crucial Knoevenagel condensation between a substituted
pyrrole-carboxamide and an oxindole derivative. While the marketed drug Sunitinib contains a
fluorine atom at the 5-position, the synthesis of its 5-methoxy analog serves as a direct and
relevant example of the utility of 5-Methoxy-2-oxoindoline-3-carbaldehyde.[8]

The key synthetic step is:
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The condensation of 5-Methoxy-2-oxoindoline-3-carbaldehyde with N-(2-
(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide. This reaction creates the
characteristic vinyl-bridged indolinone structure essential for the biological activity of Sunitinib
and related kinase inhibitors. This structure allows the molecule to fit into the ATP-binding
pocket of various tyrosine kinases, inhibiting their function and blocking downstream signaling
pathways that promote tumor growth and angiogenesis.[2][8]

Conclusion and Future Outlook

5-Methoxy-2-oxoindoline-3-carbaldehyde represents a classic example of how fundamental
organic reactions are applied to create complex and life-saving therapeutics. Its history is
intrinsically linked to the rise of targeted therapies in oncology. While its synthesis via the
Vilsmeier-Haack reaction is robust and well-understood, its true value lies in its role as a
versatile and indispensable intermediate. For drug development professionals, this compound
IS not just a chemical reagent but a gateway to a vast chemical space of potent kinase
inhibitors and other biologically active molecules. Future research will undoubtedly continue to
leverage this and structurally similar intermediates to develop next-generation therapeutics with
improved efficacy and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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